Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride (CAS 1229625-43-7) is a synthetic organic compound characterized by a pyrrolidine core substituted with a phenethyl group and a carboxamide moiety, forming a hydrochloride salt. Its IUPAC name, derived from systematic nomenclature, is N-(2-phenylethyl)pyrrolidine-3-carboxamide hydrochloride . The molecular formula is C₁₃H₁₉ClN₂O , with a molecular weight of 254.75 g/mol .
The molecular architecture comprises:
- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle with substituents at the 3-position.
- Carboxamide group : Attached to the pyrrolidine ring via a carbonyl group, forming an amide bond with a phenethyl chain.
- Phenethyl group : A 2-phenylethyl moiety (C₆H₅CH₂CH₂-) linked to the amide nitrogen.
- Hydrochloride counterion : Enhances solubility and stability through ionic interactions.
Key Structural Features
| Component | Position/Role | Functional Impact |
|---|---|---|
| Pyrrolidine ring | 3-carboxamide substitution | Conformational flexibility |
| Phenethyl group | N-linked amide chain | Hydrophobic interactions |
| Hydrochloride salt | Counterion | Improved aqueous solubility |
Crystallographic Analysis and Conformational Studies
Crystallographic data for this compound are limited, but insights can be inferred from related pyrrolidine derivatives. The hydrochloride salt likely adopts a monoclinic or orthorhombic crystal system due to the hydrogen-bonding capacity of the amide and pyrrolidine nitrogen. Key crystallographic parameters include:
| Parameter | Expected Value (Based on Analogues) | Significance |
|---|---|---|
| Space group | P2₁/c or P2₁ | Symmetry and packing arrangement |
| Unit cell dimensions | a ≈ 10 Å, b ≈ 15 Å, c ≈ 20 Å | Lattice parameters for molecular packing |
| Hydrogen bonding | N–H⋯Cl⁻, O–H⋯Cl⁻ interactions | Stabilization of crystal lattice |
Conformational Flexibility
The pyrrolidine ring may adopt chair-like or envelope conformations, influenced by substituents. Computational studies suggest the phenethyl group adopts a gauche conformation relative to the pyrrolidine ring, minimizing steric strain.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrrolidine CH₂ (adjacent to NH) | 2.0–2.5 | m | 4H |
| Pyrrolidine CH₂ (remote from NH) | 1.5–1.8 | m | 4H |
| Phenethyl CH₂ | 2.8–3.2 | t | 2H |
| Aromatic protons (C₆H₅) | 7.2–7.5 | m | 5H |
| NH proton (amide) | 8.0–8.5 | s (broad) | 1H |
¹³C NMR (DMSO-d₆):
| Carbon Environment | δ (ppm) |
|---|---|
| Pyrrolidine C-3 (amide) | 170–175 |
| Phenethyl CH₂ | 35–40 |
| Aromatic carbons (C₆H₅) | 125–130 |
Infrared (IR) Spectroscopy
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3300–3500 | N–H (amide) stretching |
| 1650–1700 | C=O (amide I) stretching |
| 1550–1600 | N–H (amide II) bending |
| 1450–1500 | C–N (pyrrolidine) stretching |
Mass Spectrometry
ESI-MS (+) :
| m/z (Relative Intensity) | Fragment Identity |
|---|---|
| 254.75 | [M+H]⁺ (molecular ion) |
| 227.75 | Loss of HCl (C₁₃H₁₈N₂O) |
| 165.75 | Phenethyl group (C₈H₁₁N) |
Computational Chemistry Approaches
Molecular Dynamics and Conformational Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level predict the most stable conformation involves:
- Pyrrolidine ring : Envelope conformation with the carboxamide group in a pseudoequatorial position.
- Phenethyl group : Anti arrangement relative to the pyrrolidine nitrogen to minimize steric hindrance.
Quantum Mechanical Studies
HOMO-LUMO Analysis :
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | -5.2 | Pyrrolidine ring π-electrons |
| LUMO | -1.8 | Amide π* antibonding orbitals |
Electrostatic Potential Mapping :
- Positive regions : Pyrrolidine nitrogen (δ⁺), hydrochloride counterion (Cl⁻).
- Negative regions : Amide oxygen (δ⁻), phenyl ring (π-electron density).
Docking Simulations (Structural Basis)
While biological activity is excluded, computational models suggest:
- Hydrogen bonding : Amide N–H with Cl⁻ or O-containing groups.
- π-Stacking : Phenyl ring interactions with aromatic residues.
Properties
IUPAC Name |
N-(2-phenylethyl)pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c16-13(12-7-8-14-10-12)15-9-6-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIDDGVTROIVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mixed Anhydride Method Using Boric Acid
One classical approach to amide synthesis involves reacting primary or secondary amines with mixed anhydrides of boric acid and the corresponding carboxylic acid. This method offers advantages such as mild reaction conditions and minimal need for acid neutralization due to the weak acidity of boric acid by-products.
- Reaction conditions: Typically carried out in anhydrous, inert solvents like benzene, ethyl acetate, or pyridine.
- Mechanism: The mixed anhydride reacts with the amine to form the desired amide with boric acid as a by-product, easily removed by aqueous extraction or distillation.
- Suitability: Effective for sterically unhindered and strongly basic amines; applicable to a wide range of carboxylic acids including aromatic and aliphatic acids.
This method is general and adaptable for preparing pyrrolidine-3-carboxylic acid amides, including phenethyl derivatives.
Carbodiimide-Mediated Coupling (EDCI Method)
A widely used modern approach involves coupling the carboxylic acid with pyrrolidine or substituted amines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base such as triethylamine.
- Procedure: The acid and amine are mixed in an appropriate solvent (e.g., dichloromethane or acetonitrile), EDCI is added to activate the acid, facilitating amide bond formation.
- Advantages: High yields, mild conditions, and compatibility with sensitive functional groups.
- Applications: Used for synthesis of pyrrolidine amides including phenethyl-amide derivatives with good stereochemical control.
Direct Amidation via Catalytic Reductive Protocols
Emerging methods employ catalytic reductive amidation using iridium catalysts and hydrosilanes (e.g., phenylsilane) to convert carboxylic acids directly to amides with amines under mild conditions.
- Catalyst: [Ir(COD)Cl]2 with phenylsilane as reducing agent.
- Solvent: Typically toluene at reflux.
- Outcome: High conversion efficiency (up to 95% amide yield) with minimal side reactions.
- Mechanistic note: Hydrogen gas evolution occurs upon amine addition, requiring careful temperature control.
This method provides a one-pot, efficient alternative for preparing pyrrolidine amides, potentially applicable to phenethyl-amide hydrochloride derivatives.
Asymmetric Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
Organocatalytic Enantioselective Michael Addition
Highly enantiomerically enriched pyrrolidine-3-carboxylic acids can be synthesized via asymmetric Michael addition of carboxylate-substituted enones with nitroalkanes.
- Catalysts: Organocatalysts that promote enantioselectivity.
- Yields & Purity: Up to 97% enantiomeric excess achieved in two-step sequences.
- Significance: Provides access to chiral pyrrolidine scaffolds essential for biological activity and selective amide formation.
Enantioselective Hydrogenation
Processes involving enantioselective hydrogenation of pyrrolidine carboxylic acid precursors yield chiral intermediates with high enantiomeric purity (>99%).
- Example: Preparation of (3S,4S)-1-benzyl-4-halogen-aryl-pyrrolidine-3-carboxylic acids.
- Purification: Catalyst removal by pH adjustment and extraction; no further purification needed due to high stereochemical purity.
- Industrial relevance: Economical and scalable for pharmaceutical intermediates.
Industrial Production Considerations
Industrial synthesis of pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride typically involves:
- Large-scale coupling reactions using optimized stoichiometry and reaction conditions to maximize yield and purity.
- Use of proprietary catalysts and solvents to enhance reaction rates and reduce by-products.
- Purification: Crystallization or precipitation to isolate the hydrochloride salt form, ensuring stability and bioavailability.
- Process control: Temperature, pH, and solvent choice are tightly controlled to maintain stereochemical integrity and product consistency.
Summary Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield & Purity | Notes |
|---|---|---|---|---|
| Mixed Anhydride (Boric Acid) | Mixed anhydride of boric acid + carboxylic acid; amine; inert solvent (benzene, ethyl acetate) | Mild, no acid neutralization needed | High; boric acid easily removed | Suitable for various amines and acids |
| Carbodiimide Coupling (EDCI) | EDCI, triethylamine, carboxylic acid, pyrrolidine | Mild, high yield, functional group tolerant | High yields, good stereocontrol | Widely used in medicinal chemistry |
| Catalytic Reductive Amidation | [Ir(COD)Cl]2 catalyst, phenylsilane, toluene, amine | One-pot, efficient, mild conditions | Up to 95% conversion | Requires catalyst and careful H2 control |
| Organocatalytic Michael Addition | Organocatalyst, carboxylate-substituted enones, nitroalkanes | High enantiomeric excess | Up to 97% ee | For chiral pyrrolidine acid synthesis |
| Enantioselective Hydrogenation | Hydrogenation catalyst, pyrrolidine precursors | High stereochemical purity | >99% ee | Economical for large scale |
Research Findings and Notes
- The boric acid mixed anhydride method is a classical, general approach for amide synthesis, adaptable to pyrrolidine derivatives, and advantageous due to easy removal of boric acid by-products.
- The EDCI coupling method is well-documented for preparing pyrrolidine amides with high stereochemical fidelity, essential for biological activity studies.
- Catalytic reductive amidation offers a modern, green chemistry alternative with high efficiency but requires metal catalysts and careful handling of hydrogen evolution.
- Asymmetric synthesis methods ensure the production of enantiomerically pure pyrrolidine-3-carboxylic acid intermediates, crucial for the biological function of the final amide.
- Industrial processes optimize these methods for scale, yield, and purity, often keeping specific parameters proprietary but relying on these foundational chemistries.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolidine ring that allows for unique interactions with proteins and enzymes. Its structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 239.72 g/mol
Unique Features
- The presence of the phenethyl-amide moiety contributes to its distinct biological activities compared to other pyrrolidine derivatives.
- The spatial orientation of substituents on the pyrrolidine ring influences its binding affinity to target proteins.
Medicinal Chemistry
Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride is explored for potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that derivatives exhibit activity against Gram-positive bacteria and drug-resistant fungi, necessitating further exploration for efficacy against multidrug-resistant strains.
- Anticancer Activity : Certain derivatives have demonstrated significant cytotoxic effects on A549 lung cancer cells, with reductions in cell viability observed.
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of BACE-1, an enzyme linked to Alzheimer's disease, showcasing sub-micromolar activity.
Organic Synthesis
It serves as a building block in organic synthesis, contributing to the development of new synthetic methodologies. The compound's ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for creating new derivatives.
Biological Studies
Research has focused on its interactions with biological targets:
- Inhibition of InhA : A key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis has been targeted by pyrrolidine derivatives, highlighting their potential as antituberculosis agents .
- Pharmacokinetics : Modifications in the compound's structure can enhance absorption and reduce toxicity, improving overall bioavailability.
Industrial Applications
The compound is utilized in producing various chemical products and intermediates, showcasing its relevance beyond academic research.
Case Study 1: Anticancer Efficacy
In an experimental setup involving A549 human pulmonary cancer cells:
- Various pyrrolidine derivatives were tested.
- Results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity, with one derivative reducing cell viability to 21.2% after treatment.
Case Study 2: Antimicrobial Screening
A series of pyrrolidine derivatives were screened against multidrug-resistant bacterial pathogens:
- The broth microdilution technique revealed varied activity levels.
- Some compounds showed promising results, warranting further investigation into their structure-activity relationships.
Mechanism of Action
The mechanism of action of pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into the active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features, molecular weights, and physicochemical properties of pyrrolidine-3-carboxylic acid derivatives:
Functional Group Impact
- Phenethyl Amide vs. Esters : Phenethyl-amide derivatives (target compound) are more metabolically stable than esters (e.g., caffeic acid phenethyl ester in ) due to the amide bond's resistance to hydrolysis. This stability may enhance bioavailability .
- Heterocyclic Additions : The oxan-4-yl group () introduces hydrogen-bonding capacity, which may improve aqueous solubility and pharmacokinetics.
Biological Activity
Pyrrolidine-3-carboxylic acid phenethyl-amide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
Pyrrolidine-3-carboxylic acid phenethyl-amide hydrochloride contains a pyrrolidine ring, which enhances its ability to interact with various biological targets. The compound is characterized by the following structural formula:
This structure allows for diverse interactions with proteins and enzymes, making it a valuable scaffold in drug discovery.
Target of Action : Pyrrolidine derivatives, including this compound, have been identified as potential inhibitors of key enzymes involved in various diseases. For example, they have shown promise as inhibitors of InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .
Mode of Action : The biological activity is attributed to the spatial orientation of substituents on the pyrrolidine ring, which influences binding affinity to target proteins. The compound can form hydrogen bonds with active site residues, enhancing its inhibitory effects .
Pharmacokinetics
The pharmacokinetic profile of pyrrolidine-3-carboxylic acid phenethyl-amide hydrochloride indicates favorable absorption and distribution characteristics. The introduction of heteroatoms in the structure can modify physicochemical properties, improving bioavailability and reducing toxicity .
Biological Activities
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrrolidine-3-carboxylic acid exhibit antimicrobial properties against Gram-positive bacteria and drug-resistant fungi. However, specific derivatives need further exploration for their efficacy against multidrug-resistant strains .
- Anticancer Activity : Recent research has highlighted the anticancer potential of pyrrolidine derivatives. For instance, certain derivatives have shown significant cytotoxic effects on A549 lung cancer cells, reducing cell viability by up to 63% compared to controls .
- Enzyme Inhibition : Pyrrolidine-3-carboxylic acid phenethyl-amide hydrochloride has been identified as a potent inhibitor of BACE-1, an enzyme implicated in Alzheimer's disease. Its derivatives demonstrated sub-micromolar activity against this target .
Case Study 1: Anticancer Efficacy
In a study involving A549 human pulmonary cancer cells, various pyrrolidine derivatives were tested for their cytotoxic effects. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity, with one derivative reducing cell viability to 21.2% after treatment .
Case Study 2: Antimicrobial Screening
A series of pyrrolidine derivatives were screened against multidrug-resistant bacterial pathogens using the broth microdilution technique. While some compounds showed no activity (MIC > 128 µg/mL), others demonstrated promising results warranting further investigation into their structure-activity relationships .
Comparative Analysis
| Compound Type | Biological Activity | Remarks |
|---|---|---|
| Pyrrolidine Derivatives | Antimicrobial | Effective against Gram-positive bacteria |
| Pyrrolidine Carboxamides | Inhibitors of InhA | Potential antituberculosis agents |
| 5-Oxo-Pyrrolidines | BACE-1 inhibition | Sub-micromolar activity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
